2-Bromo-5-methylisonicotinaldehyde
Description
2-Bromo-5-methylisonicotinaldehyde is a halogenated pyridine derivative with an aldehyde functional group at position 4, a bromine atom at position 2, and a methyl group at position 5 of the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables nucleophilic additions or condensations, and the bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). Its molecular formula is C₇H₆BrNO, with a molecular weight of 216.04 g/mol. The methyl and bromine substituents influence its steric and electronic properties, making it distinct from other isonicotinaldehyde derivatives.
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-bromo-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3 |
InChI Key |
FMOTWAQASFCESA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylisonicotinaldehyde typically involves the bromination of 5-methylisonicotinaldehyde. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane (DCM). The reaction is carried out at low temperatures (0°C) to control the addition of bromine, followed by a gradual increase in temperature to complete the reaction .
Industrial Production Methods
Industrial production of 2-Bromo-5-methylisonicotinaldehyde may involve similar bromination techniques but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions
Major Products Formed
Oxidation: 2-Bromo-5-methylisonicotinic acid.
Reduction: 2-Bromo-5-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Bromo-5-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9)
- Molecular Formula: C₆H₃BrClNO
- Molecular Weight : 220.45 g/mol
- Key Differences: Replaces the methyl group at position 5 with chlorine.
2-Bromo-3-chloroisonicotinaldehyde
- Key Differences : Bromine at position 2 and chlorine at position 3 (vs. methyl at 5). The altered substitution pattern modifies the electronic environment of the aldehyde group, impacting its participation in condensation reactions .
Functional Group Variants
Methyl 2-Bromo-5-methylnicotinate (CAS 136227-39-9)
5-Chloro-2-methylisonicotinic Acid (CAS 88912-26-9)
- Molecular Formula: C₇H₆ClNO₂
- Molecular Weight : 187.58 g/mol
- Key Differences : Carboxylic acid functional group instead of aldehyde. This increases acidity (pKa ~4–5) and utility in salt formation or coordination chemistry .
Amino-Substituted Analogues
2-Amino-5-methylnicotinaldehyde (CAS 1023814-35-8)
- Key Differences: Substitutes bromine at position 2 with an amino group. The amino group enhances basicity and participation in Schiff base formation, expanding its use in ligand synthesis .
6-Amino-5-methylnicotinaldehyde (CAS 1288989-75-2)
- Key Differences: Amino group at position 6 instead of bromine at 2. The altered substitution directs reactivity toward electrophilic aromatic substitution at position 2 .
Data Tables
Table 1: Comparative Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents |
|---|---|---|---|---|
| 2-Bromo-5-methylisonicotinaldehyde | C₇H₆BrNO | 216.04 | Aldehyde | Br (2), CH₃ (5) |
| 5-Bromo-2-chloronicotinaldehyde | C₆H₃BrClNO | 220.45 | Aldehyde | Br (5), Cl (2) |
| Methyl 2-bromo-5-methylnicotinate | C₈H₈BrNO₂ | 244.06 | Ester | Br (2), CH₃ (5) |
| 5-Chloro-2-methylisonicotinic acid | C₇H₆ClNO₂ | 187.58 | Carboxylic acid | Cl (5), CH₃ (2) |
Key Research Findings
Electronic Effects : Bromine at position 2 in 2-Bromo-5-methylisonicotinaldehyde activates the aldehyde group for nucleophilic attacks compared to chlorine-substituted analogues, which exhibit slower reaction kinetics in condensations .
Stability : Ester derivatives like Methyl 2-bromo-5-methylnicotinate exhibit longer shelf lives than aldehyde-containing compounds, which are prone to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
